molecular formula C23H19NO2 B12906900 1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one CAS No. 125217-27-8

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one

Cat. No.: B12906900
CAS No.: 125217-27-8
M. Wt: 341.4 g/mol
InChI Key: XFIZPBWVSOPAAK-UHFFFAOYSA-N
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Description

1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is an organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE typically involves the reaction of indole derivatives with ethanone under specific conditions. One common method includes the use of indole and ethanone in the presence of a catalyst to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

125217-27-8

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone

InChI

InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3

InChI Key

XFIZPBWVSOPAAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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